molecular formula C9H14LiN3O2S B6274072 lithium(1+) ion 2-(2-{[2-(dimethylamino)ethyl]amino}-1,3-thiazol-4-yl)acetate CAS No. 2059971-40-1

lithium(1+) ion 2-(2-{[2-(dimethylamino)ethyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B6274072
CAS No.: 2059971-40-1
M. Wt: 235.2
InChI Key:
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Description

Lithium(1+) ion 2-(2-{[2-(dimethylamino)ethyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound featuring a lithium ion coordinated with a thiazole derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion 2-(2-{[2-(dimethylamino)ethyl]amino}-1,3-thiazol-4-yl)acetate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Introduction of the Dimethylaminoethyl Group: The thiazole derivative is then reacted with 2-(dimethylamino)ethylamine in the presence of a suitable base, such as sodium hydride, to introduce the dimethylaminoethyl group.

    Lithium Coordination: Finally, the resulting compound is treated with lithium hydroxide or lithium carbonate to form the lithium-coordinated complex.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would be essential to maintain the stringent conditions required for each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiazole ring or the dimethylamino group, potentially leading to the formation of thiazolidines or secondary amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines and secondary amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, lithium(1+) ion 2-(2-{[2-(dimethylamino)ethyl]amino}-1,3-thiazol-4-yl)acetate is used as a ligand in coordination chemistry, facilitating the study of metal-ligand interactions and the development of new catalytic systems.

Biology

Biologically, this compound can be used to study the interactions between thiazole derivatives and biological macromolecules, such as proteins and nucleic acids. Its ability to coordinate with lithium ions makes it a useful tool in probing the role of lithium in biological systems.

Medicine

In medicine, the compound’s potential therapeutic applications are being explored, particularly in the context of its lithium content. Lithium compounds are known for their mood-stabilizing properties, and this compound could offer new avenues for the treatment of mood disorders.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers and coatings, where its unique chemical properties can impart desirable characteristics.

Mechanism of Action

The mechanism by which lithium(1+) ion 2-(2-{[2-(dimethylamino)ethyl]amino}-1,3-thiazol-4-yl)acetate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can engage in π-π stacking interactions, while the dimethylamino group can form hydrogen bonds. The lithium ion can modulate the activity of enzymes by altering their conformation or by competing with other metal ions for binding sites.

Comparison with Similar Compounds

Similar Compounds

    Lithium acetate: A simpler lithium salt used in various chemical reactions.

    Thiazole derivatives: Compounds like thiamine (vitamin B1) which have biological significance.

    Dimethylaminoethyl derivatives: Compounds such as dimethylaminoethyl chloride, used in organic synthesis.

Uniqueness

Lithium(1+) ion 2-(2-{[2-(dimethylamino)ethyl]amino}-1,3-thiazol-4-yl)acetate is unique due to its combination of a lithium ion with a thiazole ring and a dimethylaminoethyl group. This combination imparts distinct chemical properties, such as enhanced coordination ability and potential biological activity, setting it apart from simpler lithium salts or thiazole derivatives.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

CAS No.

2059971-40-1

Molecular Formula

C9H14LiN3O2S

Molecular Weight

235.2

Purity

95

Origin of Product

United States

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